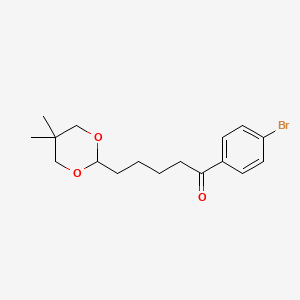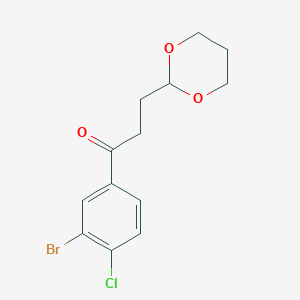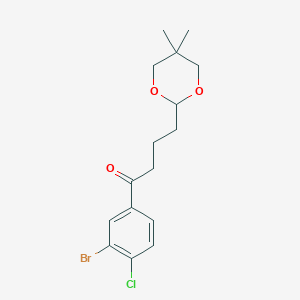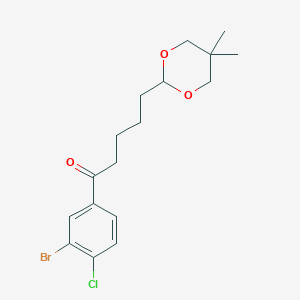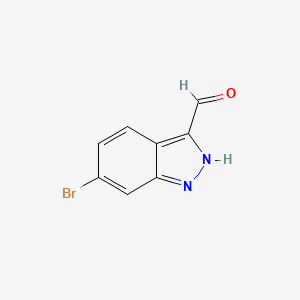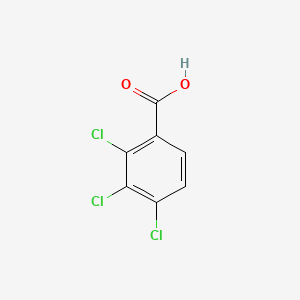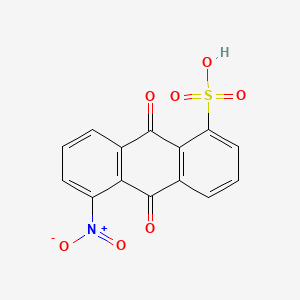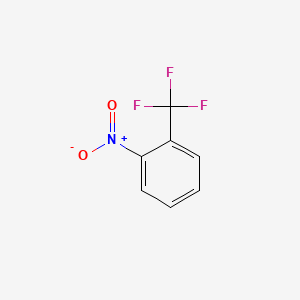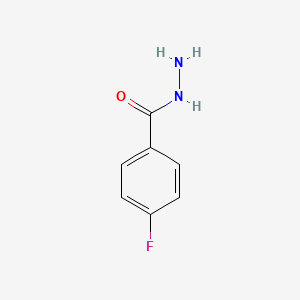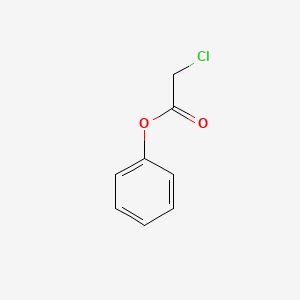![molecular formula C8H5N3 B1293442 1H-吡咯并[3,2-c]吡啶-4-腈 CAS No. 1040682-68-5](/img/structure/B1293442.png)
1H-吡咯并[3,2-c]吡啶-4-腈
描述
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The compound features a pyrrole ring fused to a pyridine ring, with a nitrile group attached to the fourth position of the pyrrole ring. This structure is a versatile intermediate for the synthesis of more complex molecules with diverse biological activities .
Synthesis Analysis
Several methods have been developed for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. One approach involves the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent to yield 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields, which can be further utilized to synthesize photochromic diarylethenes with a disulfide bridge . Another method includes a palladium(II)-catalyzed cascade reaction involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation to produce substituted 1H-pyrrole-3-carbonitriles . Additionally, the Friedlander reaction has been employed for the one-step transformation of 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines, with microwave irradiation enhancing conversion rates and reducing reaction times .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the crystal structure of certain pyridine derivatives has been determined, revealing the stereochemistry and mode of ligand coordination in metal complexes . The molecular packing of these compounds often involves interactions such as hydrogen bonding and π-π stacking, which can influence the overall properties of the material .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives participate in a variety of chemical reactions. For example, they can react with alcohols in the presence of p-toluenesulfonic acid to form 1-alkoxy derivatives . They can also undergo reactions with aromatic tertiary amides to yield 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, which are of interest due to their presence in naturally occurring isoniazid–NAD(P) adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives are influenced by their molecular structure. The presence of the nitrile group contributes to the compound's reactivity, allowing it to participate in various chemical transformations. The planarity of the nitrile group with respect to the pyrrole ring, as well as the dihedral angles between the fused rings and any substituents, can affect the compound's electronic properties and its interactions with other molecules .
科学研究应用
合成和衍生物
1H-吡咯并[3,2-c]吡啶-4-腈是合成各种化学衍生物的关键化合物。研究表明,它可以通过使用微波辐射的一步转化转化为取代的吡咯并[3,2-b]吡啶,从而导致高转化率和更短的反应时间 (Salaheldin et al., 2010)。此外,它还可用作由 4-(N,N-二甲基氨基)吡啶 (DMAP) 催化的新型三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的起始原料 (Khashi et al., 2015)。
化学转化
使用 1H-吡咯并[3,2-c]吡啶-4-腈的化学转化涉及制备衍生物,如 1-烷氧基-4-氨基-3,6-二氧代-1-苯基-2,3,5,6-四氢-1H-吡咯并[3,4-c]吡啶-7-腈。它们在对甲苯磺酸存在下与相应的醇反应时,以高产率合成 (Kayukov et al., 2020)。
光学和电子应用
1H-吡咯并[3,2-c]吡啶-4-腈衍生物已被分析其结构、光学和电子性质。例如,吡啶衍生物因其热、结构、光学和二极管特性而受到研究,揭示了它们在电子应用中的潜力 (Zedan et al., 2020)。
催化和合成潜力
该化合物还在催化过程中发挥作用,例如在钯 (II) 催化的 C(sp)–C(sp2) 偶联级联反应中,然后进行分子内 C-N 键形成,展示了一种合成取代的 1H-吡咯-3-腈的有效且简单的方法 (Wang et al., 2020)。
安全和危害
属性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURHSTXYMIMHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649812 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
CAS RN |
1040682-68-5 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

